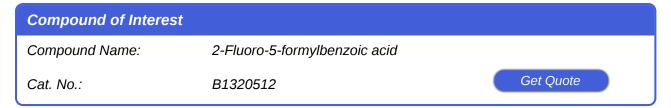


Mass Spectrometry of 2-Fluoro-5-formylbenzoic Acid: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry techniques for the characterization of **2-Fluoro-5-formylbenzoic acid**, a key building block in pharmaceutical and materials science research.[1] We present expected mass spectrometry data, detailed experimental protocols, and a comparison with alternative analytical methodologies to support your research and development needs.

Predicted Mass Spectrometry Data

The mass spectrometry analysis of **2-Fluoro-5-formylbenzoic acid** (Molecular Weight: 168.12 g/mol , Molecular Formula: $C_8H_5FO_3$) is expected to yield characteristic molecular ions and fragment ions.[2][3] Electrospray ionization (ESI) is a suitable technique, with negative ion mode being particularly effective due to the readily deprotonated carboxylic acid group, forming the [M-H]⁻ ion.[1] Positive ion mode may yield the [M+H]⁺ adduct.[1] High-resolution mass spectrometry can provide highly accurate mass measurements, confirming the elemental composition.[1]

Below is a summary of the predicted m/z values for the primary ions and expected major fragments of **2-Fluoro-5-formylbenzoic acid**.

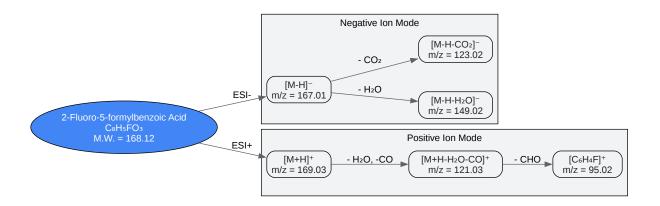


Ion Type	Predicted m/z	Description
Molecular Ion (Negative Mode)	167.01	[M-H] ⁻ : Deprotonated molecule
Molecular Ion (Positive Mode)	169.03	[M+H]+: Protonated molecule
Fragment 1	149.02	[M-H-H ₂ O] ⁻ : Loss of water from the deprotonated molecule
Fragment 2	123.02	[M-H-CO ₂] ⁻ : Decarboxylation of the deprotonated molecule
Fragment 3	121.03	[M+H-H ₂ O-CO] ⁺ : Loss of water and carbon monoxide from the protonated molecule
Fragment 4	95.02	[C ₆ H ₄ F] ⁺ : Benzene ring with fluorine after loss of carboxyl and formyl groups

Hypothesized Fragmentation Pathway

The fragmentation of **2-Fluoro-5-formylbenzoic acid** is anticipated to proceed through characteristic losses of its functional groups. The following diagram illustrates a plausible fragmentation pathway in both positive and negative ionization modes.





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Caption: Hypothesized fragmentation of **2-Fluoro-5-formylbenzoic acid**.

Experimental Protocol: LC-MS Analysis

This protocol provides a general procedure for the analysis of **2-Fluoro-5-formylbenzoic acid** using Liquid Chromatography-Mass Spectrometry (LC-MS).

- 1. Sample Preparation
- Dissolve the sample in a suitable solvent such as methanol or acetonitrile.
- Filter the solution through a 0.22 μm syringe filter prior to injection.
- 2. Liquid Chromatography (LC) Conditions
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).[4]
- Mobile Phase A: 0.1% Formic Acid in Water.[4]



- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
- Gradient: A typical gradient would start at a low percentage of mobile phase B and gradually increase. For example, 5% to 95% B over 10 minutes.[4]
- Flow Rate: 0.3 mL/min.
- Column Temperature: 35 °C.[4]
- Injection Volume: 5 μL.[4]
- 3. Mass Spectrometry (MS) Conditions (Electrospray Ionization ESI)
- Ionization Mode: Negative and Positive.[4]
- Capillary Voltage: 3.5 kV.[5]
- Source Temperature: 120 °C.[5]
- Desolvation Gas (N2) Flow: 800 L/h.[5]
- Desolvation Temperature: 400 °C.[5]
- Cone Voltage: 10 V.[5]
- Mass Range: 50-500 m/z.

Comparison of Analytical Techniques

While LC-MS is a powerful tool for the analysis of **2-Fluoro-5-formylbenzoic acid**, other techniques can also be employed, each with its own advantages. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput, resolution, or coupling with other separation techniques.

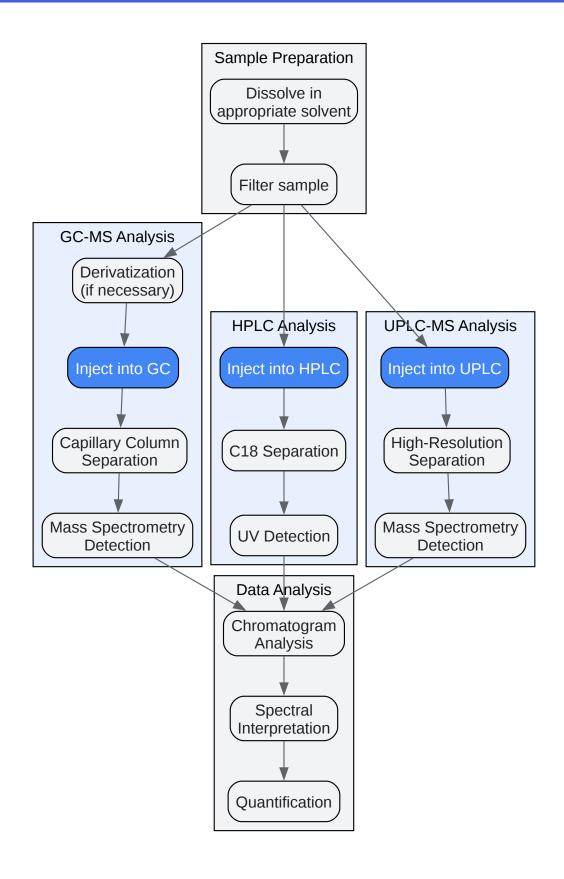


Parameter	HPLC	UPLC-MS	GC-MS
Principle	Separation based on polarity	High-pressure separation based on polarity, coupled with mass detection	Separation based on volatility and polarity, coupled with mass detection
Sample Volatility	Not required	Not required	Required (derivatization may be necessary)
Resolution	Good	Excellent	Excellent
Analysis Time	Longer	Shorter	Variable, can be fast
Sensitivity	Moderate (with UV detector)	High	High
Primary Use Case	Routine purity analysis and quantification	High-throughput analysis, impurity profiling, and identification	Analysis of volatile and semi-volatile compounds

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for the analysis of a small molecule like **2-Fluoro-5-formylbenzoic acid** using different analytical platforms.





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Caption: Comparative workflow for analytical techniques.



In conclusion, the mass spectrometric analysis of **2-Fluoro-5-formylbenzoic acid**, particularly when coupled with liquid chromatography, provides comprehensive data for its identification and characterization. By understanding its likely fragmentation patterns and optimizing analytical protocols, researchers can effectively utilize this compound in their discovery and development pipelines.

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